Bienvenue dans la boutique en ligne BenchChem!

(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Chiral resolution Enantioselective synthesis Pharmaceutical intermediates

(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride is a single-enantiomer, halogenated pyridine derivative bearing a chiral α-methylamine substituent at the 2‑position and bromo/fluoro substituents at the 5‑ and 3‑positions, respectively. It is supplied as the hydrochloride salt (>98% purity) and functions primarily as a chiral intermediate in the synthesis of protein kinase inhibitors and other nitrogen‑containing APIs.

Molecular Formula C7H9BrClFN2
Molecular Weight 255.51 g/mol
CAS No. 1263094-69-4
Cat. No. B1453099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride
CAS1263094-69-4
Molecular FormulaC7H9BrClFN2
Molecular Weight255.51 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=N1)Br)F)N.Cl
InChIInChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m0./s1
InChIKeyVFTGWIAATSQRMV-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride (CAS 1263094-69-4): A Chiral Pyridine Building Block for Kinase-Targeted Synthesis


(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride is a single-enantiomer, halogenated pyridine derivative bearing a chiral α-methylamine substituent at the 2‑position and bromo/fluoro substituents at the 5‑ and 3‑positions, respectively . It is supplied as the hydrochloride salt (>98% purity) and functions primarily as a chiral intermediate in the synthesis of protein kinase inhibitors and other nitrogen‑containing APIs [1]. The compound’s orthogonal halogen pair (Br, F) enables sequential, chemoselective cross‑coupling, while the stereodefined (S)‑configuration delivers consistent stereochemical outcomes in downstream drug candidates .

Why (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride Cannot Be Replaced by Generic Analogs


In‑class pyridin‑2‑yl‑ethanamine building blocks cannot be interchanged without altering reaction chemoselectivity, enantiomeric outcome, or final API impurity profiles. The 5‑bromo‑3‑fluoro substitution pattern confers distinct reactivity: the bromine atom is preferentially activated for cross‑coupling while the fluorine atom remains inert, permitting sequential functionalization that is not feasible with the regioisomeric 2‑fluoro‑5‑bromo analogue or with dichloro or diiodo variants . Furthermore, the pre‑resolved (S)‑configuration eliminates the need for late‑stage chiral chromatography, avoiding the yield loss and cost associated with racemic or incorrectly configured intermediates [1]. Substituting the racemate or the enantiomeric (R)‑form would introduce an uncontrolled stereochemical variable into the synthetic route, compromising the pharmacological profile of the final drug candidate .

Quantitative Differentiation Evidence for (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride Against Closest Analogs


Enantiomeric Configuration Defines Stereochemical Outcome: (S)‑ vs. (R)‑Enantiomer

The target (S)-enantiomer (CAS 1263094-69-4) serves as a defined‑stereochemistry building block for API synthesis. Its enantiomer, (R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine (CAS 1213302-35-2, free base), is commercially available with a lower minimum purity specification of 95% . Using the incorrect enantiomer would invert the stereogenic center of the final drug substance, potentially altering target binding by orders of magnitude. Class‑level inference from chiral amine‑derived kinase inhibitors indicates that inversion of a single stereocenter can reduce potency >100‑fold [1].

Chiral resolution Enantioselective synthesis Pharmaceutical intermediates Stereochemistry

Regioisomeric Substitution Pattern Governs Cross‑Coupling Chemoselectivity: 5‑Br‑3‑F vs. 5‑Br‑2‑F Analogue

In 5‑bromo‑2‑chloro‑3‑fluoropyridine systems, bromine is exclusively displaced under Pd‑catalysed cross‑coupling conditions (Condition A), while fluorine remains intact; under SNAr conditions (Condition B), fluorine can be selectively aminated . The target compound features the bromine at C5 and fluorine at C3, enabling a Br‑first, F‑second elaboration sequence. The regioisomer 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-amine (CAS 1337319-42-2) places fluorine at C2 (adjacent to the chiral amine), which alters the electronic environment of the pyridine ring and can direct cross‑coupling to a different position, leading to a different substitution vector in the final API .

Regioselective cross‑coupling Halogen reactivity Pyridine functionalization Chemoselectivity

Halogen Pair (Br/F) Provides Orthogonal Reactivity Not Available with Di‑halo or Non‑halogenated Analogues

The 5‑bromo‑3‑fluoropyridine scaffold is a privileged intermediate in kinase inhibitor synthesis because the bromine atom enables Pd‑mediated C–C bond formation (e.g., Suzuki, Sonogashira), while the fluorine atom enhances metabolic stability and modulates basicity of the pyridine nitrogen in the final drug molecule [1]. The des‑bromo analogue (3‑fluoropyridin‑2‑yl)ethanamine lacks the cross‑coupling handle entirely, eliminating the ability to elaborate the scaffold. The des‑fluoro analogue (5‑bromopyridin‑2‑yl)ethanamine loses the electronic and pharmacokinetic benefits of fluorine . The 5‑bromo‑3‑fluoro pattern thus uniquely combines a reactive coupling site with a metabolically stabilizing substituent.

Orthogonal halogen reactivity Sequential cross‑coupling Building block diversification Fluorinated heterocycles

Hydrochloride Salt Form Enhances Handling and Solubility Relative to Free Base Analogues

The target compound is supplied as the hydrochloride salt (molecular formula C₇H₉BrClFN₂, MW 255.52), which is a crystalline solid at ambient temperature, facilitating accurate weighing and reducing hygroscopicity compared to the free base (MW 219.05) . The (R)-enantiomer is commercially listed as the free base (CAS 1213302-35-2, MW 219.05, purity 95%) and may require conversion to a salt before use in aqueous reaction media . Selection of the pre‑formed hydrochloride salt removes an extra synthetic step and ensures batch‑to‑batch consistency.

Salt form selection Solubility Weighing accuracy Laboratory handling

Purity Specification: 98% vs. Typical 95% for Competing Chiral Pyridine Intermediates

The target compound is specified at 98% purity by the supplier, which is 3 percentage points higher than the 95% specification of the competing (R)-enantiomer free base and comparable regioisomers such as 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-amine (CAS 1337319-42-2, 98%) . For a building block used in early‑stage medicinal chemistry or process development, a 98% purity specification reduces the cumulative impurity burden across multi‑step sequences and minimizes the risk of impurity‑derived false positives in biological assays.

Chemical purity Quality specification Intermediate procurement Batch consistency

Procurement-Relevant Application Scenarios for (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride


Synthesis of Chiral Kinase Inhibitors Requiring Defined (S)-Stereochemistry

The (S)-configured α-methylamine serves as a pre‑resolved chiral building block for constructing ATP‑competitive kinase inhibitors. The 5‑bromo handle enables Pd‑catalysed arylation to introduce aryl/heteroaryl groups targeting the kinase hydrophobic pocket, while the 3‑fluoro substituent enhances metabolic stability . The hydrochloride salt form is directly compatible with amide coupling and reductive amination protocols without additional salt‑exchange steps [1].

Sequential Chemoselective Functionalization via Orthogonal Halogen Reactivity

The 5‑bromo‑3‑fluoro arrangement allows a Br‑first cross‑coupling (e.g., Suzuki‑Miyaura) to elaborate the C5 position, followed by SNAr or C–H activation at C3 if fluorine displacement is desired, or retention of fluorine for pharmacokinetic advantage . This orthogonal reactivity is not available with the 5‑bromo‑2‑fluoro regioisomer, where fluorine adjacent to the amine alters the electronic properties of the ring and can interfere with coupling selectivity .

Medicinal Chemistry Library Synthesis and SAR Exploration Around the Pyridine Scaffold

The building block is utilized as a diversification point for parallel synthesis of compound libraries. The single (S)-enantiomer ensures that all library members share the same stereochemical configuration, enabling meaningful SAR interpretation. The 98% purity specification reduces the risk of impurity‑derived false structure‑activity relationships .

Quote Request

Request a Quote for (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.